1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials may include purine derivatives, benzyl halides, and pyrazole derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the yield and selectivity of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is studied for its potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its interactions with various biomolecules, such as enzymes and receptors. Its potential to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for pharmaceutical development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The specific pathways and targets depend on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with modifications at different positions on the purine ring. Examples include:
- 1-benzyl-3-methyl-7-isopropylxanthine
- 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylxanthine
Uniqueness
1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-benzyl-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-propan-2-ylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-13(2)26-17-18(22-20(26)27-15(4)11-14(3)23-27)24(5)21(29)25(19(17)28)12-16-9-7-6-8-10-16/h6-11,13H,12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDYNKPBVHVFEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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